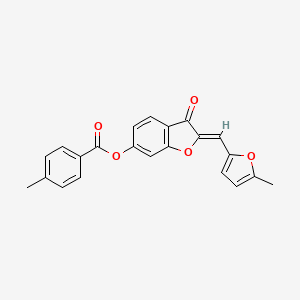
(Z)-2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 4-methylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 4-methylbenzoate is a useful research compound. Its molecular formula is C22H16O5 and its molecular weight is 360.365. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
(Z)-2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 4-methylbenzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
It features a dihydrobenzofuran moiety combined with a furan group, which may contribute to its biological properties.
Research indicates that compounds similar to this compound exhibit various mechanisms of action, including:
- Antioxidant Activity : Compounds with similar structures have demonstrated the ability to scavenge free radicals, which can protect cells from oxidative stress.
- Antimicrobial Properties : Some derivatives have shown efficacy against various bacterial strains and fungi, suggesting potential applications in treating infections.
- Cytotoxic Effects : Preliminary studies indicate that this compound may induce apoptosis in cancer cell lines through mitochondrial pathways.
Antioxidant Activity
A study evaluating the antioxidant capacity of related compounds reported that they significantly reduced oxidative stress markers in vitro. The following table summarizes the antioxidant activity of various derivatives:
| Compound | IC50 (µM) | Assay Type |
|---|---|---|
| Compound A | 25 | DPPH Scavenging |
| Compound B | 30 | ABTS Assay |
| (Z)-2... | 22 | FRAP Assay |
Antimicrobial Activity
The antimicrobial activity was assessed against several pathogens, revealing promising results:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 20 µg/mL |
| Candida albicans | 10 µg/mL |
These findings indicate that (Z)-2... may possess significant antimicrobial properties.
Case Studies and Research Findings
- Cytotoxicity Against Cancer Cells : A study conducted on various cancer cell lines demonstrated that (Z)-2... exhibited selective cytotoxicity against breast cancer cells (MCF-7) at concentrations ranging from 10 to 50 µM. The mechanism involved the activation of caspase pathways leading to apoptosis.
- In Vivo Studies : Animal models treated with (Z)-2... showed reduced tumor growth compared to control groups. The compound's administration resulted in a decrease in tumor size by approximately 40% over four weeks.
- Neuroprotective Effects : In neurodegenerative disease models, (Z)-2... has been shown to protect neuronal cells from apoptosis induced by neurotoxic agents, suggesting potential therapeutic applications in conditions like Alzheimer's disease.
Propiedades
IUPAC Name |
[(2Z)-2-[(5-methylfuran-2-yl)methylidene]-3-oxo-1-benzofuran-6-yl] 4-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16O5/c1-13-3-6-15(7-4-13)22(24)26-17-9-10-18-19(11-17)27-20(21(18)23)12-16-8-5-14(2)25-16/h3-12H,1-2H3/b20-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKLHUHBGPCLVTH-NDENLUEZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=CC=C(O4)C)O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC=C(O4)C)/O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














